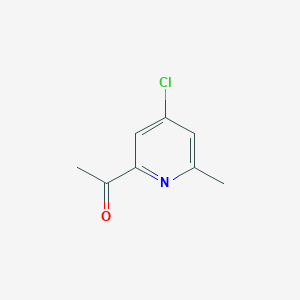

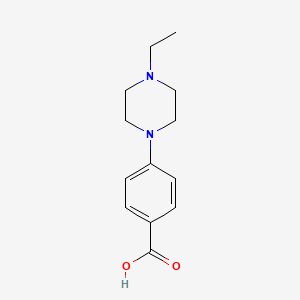

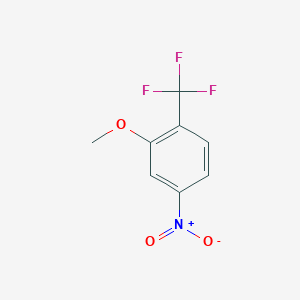

![molecular formula C14H10Cl2N2 B1591849 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole CAS No. 213133-77-8](/img/structure/B1591849.png)

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole

概要

説明

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole demonstrates promising antimicrobial and antifungal attributes, making it a valuable asset in biomedicine research . Its potential application in the creation of therapeutic agents for combating bacterial and fungal infections warrants further investigation and exploration .

Physical And Chemical Properties Analysis

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole is a white to yellow powder or crystals . It has a molecular weight of 277.15 .科学的研究の応用

Anticancer Properties

- Benzimidazoles bearing oxadiazole nucleus have been synthesized and demonstrated significant to good anticancer activity. One such compound showed significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).

Anti-inflammatory and Antioxidant Agents

- A series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs showed potent anti-inflammatory activity, outperforming standard ibuprofen in some cases, and also exhibited good antioxidant activities (Shankar et al., 2017).

Antimicrobial and Antituberculosis Activity

- Novel derivatives synthesized from 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-4,6-difluoro-1H-benzo[d]imidazole showed promising antimicrobial and antituberculosis properties, with a few selected analogs under further evaluation for secondary antitubercular screening (Jadhav et al., 2009).

Corrosion Inhibition

- Novel benzimidazole compounds were assessed for their corrosion inhibition mechanisms on mild steel in HCl, showing good anticorrosion capacity and protection of the steel surface (Chaouiki et al., 2020).

Potential Antihypertensive Agents

- Imidazoline derivatives were evaluated for cardiovascular effects as potential antihypertensive agents, showing high affinities for specific receptors and effects on arterial blood pressure (Touzeau et al., 2003).

Synthesis and Characterization of Derivatives

- Benzimidazole derivatives were synthesized and characterized, showing potential as corrosion inhibitors for carbon steel in acidic solutions (Rouifi et al., 2020).

Synthesis for Biological Studies

- Derivatives of H-benzo[d]imidazol-2-ylthio were synthesized and evaluated for antibacterial and antifungal activities, demonstrating appreciable activity in some cases (Bhatt, Nimavat, & Vyas, 2013).

Synthesis of Imidazoles

- Efficient methods were developed for synthesizing imidazoles with diverse medicinal applications, such as antibacterial, antiviral, anti-inflammatory, and anticancer properties (Gurav et al., 2022).

Antitubercular Agents

- Novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives showed high tuberculostatic activity against Mycobacterium tuberculosis strains and appeared selective for these strains as compared to eukaryotic cells, indicating their potential as antitubercular agents (Gobis et al., 2015).

Synthesis of Functionalized Benzimidazoimidazoles

- A novel carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles was developed, yielding products under mild conditions and proving effective for various applications (Veltri et al., 2018).

Bis-Benzimidazole as Anticancer Agent

- A new series of bis-benzimidazole compounds were synthesized and showed notable anticancer activity, with some compounds emerging as lead compounds for further development (Rashid, 2020).

Synthesis of Pyrimidine Derivatives

- N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea was used as a new reagent for synthesizing pyrimidone and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showcasing an efficient and convenient method (Rao et al., 2011).

Synthesis of Benzimidazole Derivatives with Antioxidant Activities

- A new series of benzimidazole derivatives containing a 1,2,4-triazole ring were synthesized and showed good scavenging activity, indicating their potential as antioxidants (Menteşe et al., 2013).

Antimicrobial Agents

- Novel benzimidazole–oxadiazole hybrid molecules were synthesized as promising antimicrobial agents, showing potent anti-tubercular activity and good selectivity index (Shruthi et al., 2016).

Quantum-chemical Studies

- Quantum-chemical, IR, NMR, and X-ray diffraction studies on 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole provided insights into its molecular geometry, vibrational frequencies, and chemical shift values, offering a deeper understanding of its properties (Özdemir et al., 2011).

Polymer Synthesis

- Homopolymers and copolymers containing 2H-benzimidazol-2-one units were synthesized through N-C coupling reactions, yielding high molecular weight linear polymers with remarkable thermal stability and solubility in various organic solvents (Mir, Matsumura, Hlil, & Hay, 2012).

Antimicrobial Screening

- New 1H-benzo[d]imidazole derivatives were synthesized and screened for antibacterial and antifungal activity, showing appreciable antimicrobial properties (Chakraborty, Sharma, Madhubala, & Mishra, 2014).

Safety And Hazards

The compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

将来の方向性

Due to their enormous medicinal value, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

特性

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-10-6-5-9(7-11(10)16)8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCXIKQEQOMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597729 | |

| Record name | 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole | |

CAS RN |

213133-77-8 | |

| Record name | 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorobenzyl)-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

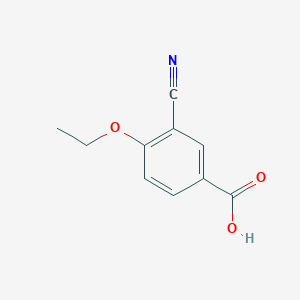

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)

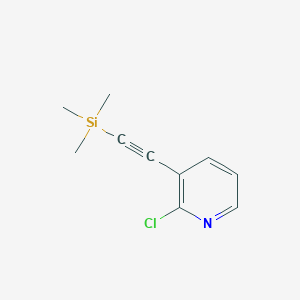

![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)

![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)